molecular formula C23H18ClN3O5S2 B15086062 4-((5Z)-5-{1-[2-(4-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

4-((5Z)-5-{1-[2-(4-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Cat. No.: B15086062
M. Wt: 516.0 g/mol
InChI Key: JLNRNDPZNJUALJ-VXPUYCOJSA-N
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Description

4-((5Z)-5-{1-[2-(4-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a thiazolidinone ring, and a butanoic acid group, making it a subject of interest for chemists and biochemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5Z)-5-{1-[2-(4-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound, typically under basic conditions.

    Coupling Reactions: The indole and thiazolidinone intermediates are coupled through a series of condensation reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Functionalization: The butanoic acid group is introduced through esterification and subsequent hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring and the indole structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

4-((5Z)-5-{1-[2-(4-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
  • 4-((5Z)-5-{[2-(4-Ethyl-1-piperazinyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
  • 4-((5Z)-5-{[2-(4-Benzyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Uniqueness

The uniqueness of 4-((5Z)-5-{1-[2-(4-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid lies in its specific structural features, such as the combination of an indole moiety with a thiazolidinone ring and a butanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18ClN3O5S2

Molecular Weight

516.0 g/mol

IUPAC Name

4-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C23H18ClN3O5S2/c24-13-7-9-14(10-8-13)25-17(28)12-27-16-5-2-1-4-15(16)19(21(27)31)20-22(32)26(23(33)34-20)11-3-6-18(29)30/h1-2,4-5,7-10H,3,6,11-12H2,(H,25,28)(H,29,30)/b20-19-

InChI Key

JLNRNDPZNJUALJ-VXPUYCOJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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